Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate
Description
tert-Butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position, an ethoxy substituent at the 3-position, and a ketone group at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic and nucleophilic conditions . Its structural features, such as the electron-withdrawing oxo group and the ethoxy substituent, influence its reactivity and physical properties, making it a versatile building block in organic chemistry.
Properties
IUPAC Name |
tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFRRMJROYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and various oxo compounds .
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available piperidine derivatives.
- Reagents Used : Common reagents include tert-butyl bromoacetate and ethyl 4-oxopiperidine-1-carboxylate.
- Typical Conditions : Reactions are usually conducted in solvents like tetrahydrofuran (THF) under controlled temperatures to ensure optimal yields.
A detailed synthesis procedure might involve:
- Formation of the piperidine ring through nucleophilic substitution.
- Functionalization via alkylation or acylation reactions to introduce the ethoxy and carbonyl groups.
Medicinal Chemistry Applications
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate has been investigated for its potential pharmacological properties. Its structural features suggest possible applications in drug development, particularly as a scaffold for synthesizing novel therapeutic agents.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development .
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its versatility allows it to be utilized in various synthetic pathways.
Applications
- Building Block for Heterocycles : It can be used as a precursor for synthesizing other heterocyclic compounds, which are prevalent in pharmaceuticals.
| Reaction Type | Example Product | Yield |
|---|---|---|
| Alkylation | 5-Methylpyridinone | 85% |
| Acylation | 3-Acetamidopyridine | 75% |
Analytical Applications
The compound is also useful in analytical chemistry for developing new methodologies for detecting and quantifying similar piperidine derivatives in complex mixtures.
Analytical Techniques
- Chromatography : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to analyze related substances.
| Technique | Application |
|---|---|
| HPLC | Quantification of piperidines |
| NMR Spectroscopy | Structural elucidation |
Mechanism of Action
The mechanism of action of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects: The ethoxy group in the target compound enhances solubility in organic solvents compared to the ethyl substituent in 117565-57-8 .
- Reactivity : The 4-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), while the ethoxy group may participate in acid-catalyzed hydrolysis. In contrast, the vinyl group in the compound from enables cycloaddition reactions.
Table 3: Hazard Profiles of Related Compounds
Critical Notes:
- The Boc group in the target compound reduces volatility compared to tert-butyl alcohol, mitigating inhalation risks .
Biological Activity
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate (CAS No. 1171127-44-8) is a chemical compound with the molecular formula and a molecular weight of approximately 299.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride under controlled conditions. The process can be optimized for yield and purity, utilizing industrial-grade reagents and solvents.
Synthetic Routes
- Reagents Used : Ethoxyacetyl chloride, piperidine derivatives.
- Conditions : Controlled temperature and pressure to maximize yield.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity and signal transduction pathways, which may result in therapeutic effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the compound's efficacy against several cancer cell lines, including:
- HeLa Cells (cervical cancer)
- CEM Cells (T-cell leukemia)
- L1210 Cells (murine leukemia)
The results demonstrated:
- IC50 Values : Ranged from 0.75 to 4.7 μM across different cell lines.
- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.1 | Apoptosis induction |
| CEM | 0.70 | G2/M phase arrest |
| L1210 | 0.75 | Tubulin polymerization inhibition |
Selectivity for Cancer Cells
Importantly, these compounds showed minimal cytotoxicity towards normal human peripheral blood mononuclear cells, indicating a selective action against cancer cells, which is crucial for therapeutic applications.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds in terms of structure and biological activity:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine | Moderate anticancer activity |
| Ethyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine | Lower selectivity for cancer cells |
| Tert-butyl 3-methyl-4-oxopiperidine | Higher toxicity in normal cells |
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Laboratory handling requires respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure. Ensure access to an eyewash station and emergency showers. Work in a fume hood to mitigate inhalation risks, as combustion may release toxic fumes (e.g., CO, NOx) . Store the compound in a cool, dry environment away from strong acids/bases to avoid hazardous reactions .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the 4-oxopiperidine moiety (δ ~2.8–3.5 ppm for piperidine protons). IR spectroscopy identifies the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₄: 244.1549) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Piperidine ring formation : React ethyl glycinate with acrylate derivatives under Michael addition conditions.
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., DMAP or triethylamine) in dichloromethane at 0–20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Conduct differential scanning calorimetry (DSC) to identify polymorph transitions. Use HPLC purity assays (>98%) and Karl Fischer titration to rule out solvent interference. Cross-validate solubility in DMSO, methanol, and chloroform using gravimetric analysis .
Q. What advanced spectroscopic techniques are suitable for analyzing the conformational dynamics of the 4-oxopiperidine ring?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 60°C) reveals ring puckering equilibria. Rotational spectroscopy and X-ray crystallography provide precise bond angles and torsional strain data. Computational methods (e.g., DFT calculations with B3LYP/6-31G*) model energy barriers for ring inversion .
Q. How can researchers mitigate side reactions during Boc deprotection of this compound?
- Methodological Answer : Avoid HCl/dioxane for acidolysis, which may hydrolyze the 4-oxo group. Use TFA in dichloromethane (1:4 v/v) at 0°C for selective Boc removal. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane) . Quench with cold NaHCO₃ to neutralize excess acid .
Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) identify electrophilic sites. MD simulations (AMBER) model solvation effects in polar aprotic solvents. Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .
Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
